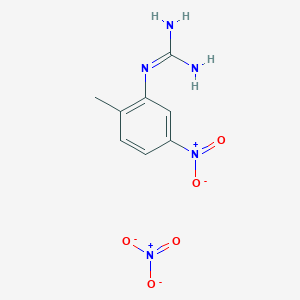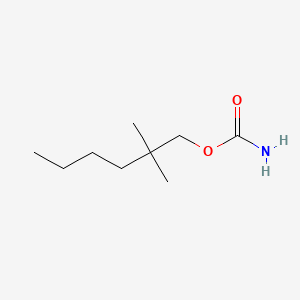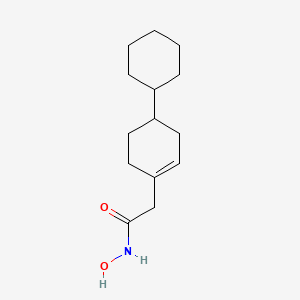
Acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)- is a compound with significant scientific interest due to its unique chemical structure and properties This compound is a derivative of acetohydroxamic acid, which is known for its ability to inhibit the enzyme urease
準備方法
The synthesis of acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)- involves several steps. One common method includes the reaction of hydroxylamine with ethyl acetate to form acetohydroxamic acid. This intermediate is then reacted with 4-cyclohexyl-1-cyclohexene under specific conditions to yield the desired compound. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction .
化学反応の分析
Acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s ability to inhibit urease makes it useful in studying bacterial metabolism and enzyme inhibition.
作用機序
The mechanism of action of acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)- involves the inhibition of the enzyme urease. This enzyme is responsible for the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, the compound prevents the formation of ammonia, which can lead to a decrease in pH and the inhibition of bacterial growth. This mechanism is particularly useful in the treatment of urinary tract infections caused by urea-splitting bacteria .
類似化合物との比較
Acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)- can be compared with other similar compounds such as:
Acetohydroxamic acid: The parent compound, known for its urease inhibitory properties.
Salicylhydroxamic acid: Another hydroxamic acid derivative with similar enzyme inhibitory properties.
N-Hydroxyacetamide: A simpler hydroxamic acid derivative with fewer functional groups.
The uniqueness of acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)- lies in its complex structure, which includes both cyclohexyl and cyclohexenyl groups.
特性
CAS番号 |
28673-66-7 |
|---|---|
分子式 |
C14H23NO2 |
分子量 |
237.34 g/mol |
IUPAC名 |
2-(4-cyclohexylcyclohexen-1-yl)-N-hydroxyacetamide |
InChI |
InChI=1S/C14H23NO2/c16-14(15-17)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6,12-13,17H,1-5,7-10H2,(H,15,16) |
InChIキー |
YESHEVGHJYMBED-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2CCC(=CC2)CC(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Pyrido[2,3-e]-1,2,4-thiadiazine,3,4-dihydro-3-methyl-,1,1-dioxide(9CI)](/img/structure/B13816280.png)
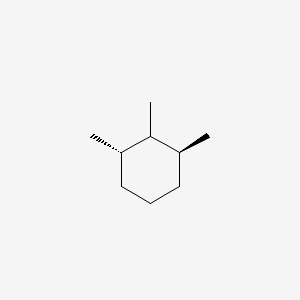
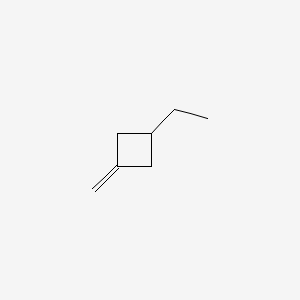
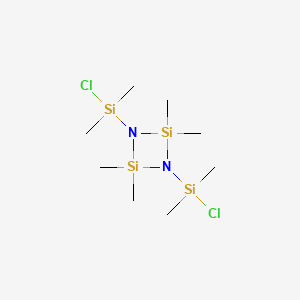
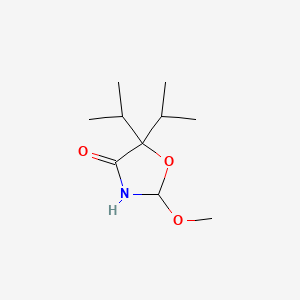
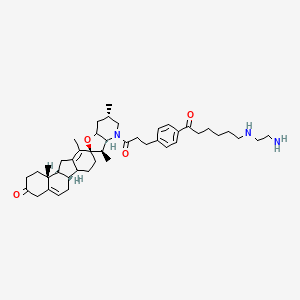
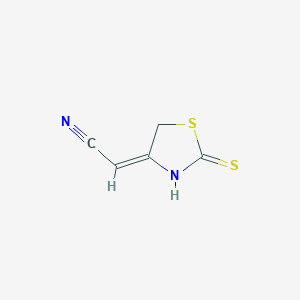
![3,3a-Dihydroimidazo[1,2-a]quinoxaline](/img/structure/B13816316.png)
![Cyclopropanecarbonitrile, 2-[p-(dimethylamino)phenyl]-1-(p-nitrophenyl)-](/img/structure/B13816324.png)
![3-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13816329.png)
